4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol

Analytical Method Development Mass Spectrometry Pharmaceutical Impurity Profiling

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS 681509-01-3) is a synthetic organic compound belonging to the piperidine-phenol class, with the molecular formula C18H18F3NO2 and a molecular weight of 337.3 g/mol. It is characterized by a trifluoromethyl-substituted phenoxy group linked to a piperidine ring, which is further N-substituted with a phenol moiety.

Molecular Formula C18H18F3NO2
Molecular Weight 337.3 g/mol
CAS No. 681509-01-3
Cat. No. B3055973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol
CAS681509-01-3
Molecular FormulaC18H18F3NO2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O
InChIInChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2
InChIKeyDAQZDTIIIPKVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS 681509-01-3)?


4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS 681509-01-3) is a synthetic organic compound belonging to the piperidine-phenol class, with the molecular formula C18H18F3NO2 and a molecular weight of 337.3 g/mol . It is characterized by a trifluoromethyl-substituted phenoxy group linked to a piperidine ring, which is further N-substituted with a phenol moiety. This compound is not an active pharmaceutical ingredient (API) itself but is most notably recognized as a hydroxy key starting material (KSM) and a critical reference standard in the synthesis and quality control of Delamanid, a nitro-dihydroimidazooxazole anti-tuberculosis drug developed by Otsuka Pharmaceutical [1]. Its primary commercial availability is through specialty chemical suppliers at a typical purity specification of 95% for research and industrial applications .

Why 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol Cannot Be Generically Substituted


Substituting 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol with a close structural analog, such as its trifluoromethoxy (OCF3) counterpart, is not a trivial procurement decision. The primary value of this compound is its role as a specific reference standard for process-related impurities and intermediates in Delamanid synthesis, where the -CF3 group provides a distinct analytical handle [1]. In regulated pharmaceutical manufacturing, an impurity with a different chromatographic retention time, mass spectrum, or degradation profile can invalidate an analytical method, making the exact chemical identity non-negotiable [2]. The unique electronic properties of the trifluoromethyl group, which enhance stability and lipophilicity compared to other substituents, directly impact method development, validation (AMV), and quality control protocols . Generic replacement introduces unverified variables that can lead to failed regulatory audits or batch rejections.

Quantitative Evidence for Selecting 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol Over Analogs


Differentiation by Mass Spectrometric Selectivity vs. Trifluoromethoxy Analog

In UHPLC-MS/MS assays for Delamanid, the trifluoromethyl (CF3) analog can be distinguished from the trifluoromethoxy (OCF3) analog (Delamanid Hydroxy KSM, CAS 681482-81-5) by a parent mass difference of 14 Da and by distinct fragmentation patterns [1]. The exact monoisotopic mass of the target compound is 337.1290 Da, versus 353.1239 Da for the OCF3 analog, providing unambiguous detection selectivity at the Lower Limit of Quantitation (LLOQ). This mass difference is critical for avoiding co-elution and misidentification in validated analytical methods, where the assay's precision was demonstrated with a between-run %RSD of ≤ 11.9% [1]. The use of the exact CF3 standard ensures the method's accuracy, which ranged from 92.7% to 102.5% across all QC levels.

Analytical Method Development Mass Spectrometry Pharmaceutical Impurity Profiling

Differentiation by Lipophilicity (cLogP) Impacting Analytical Method Development

The replacement of the trifluoromethoxy group (-OCF3) with a trifluoromethyl group (-CF3) significantly alters the compound's lipophilicity. While experimental logP values are not publicly reported for this exact pair, class-level inference from the Hansch equation and the pi (π) lipophilicity parameter for -CF3 (π ≈ 0.88) versus -OCF3 (π ≈ 1.04) indicates the target compound is less lipophilic, leading to a distinct reversed-phase HPLC retention time [1]. This change in retention behavior is a critical parameter during analytical method development for resolving closely related impurities, as even a 0.1-minute difference can be the difference between co-elution and baseline separation [2]. The use of a proper CF3 standard allows for the creation of a system suitability test (SST) that validates the column's resolving power.

Lipophilicity Chromatographic Retention Structure-Activity Relationship

Provenance as a Delamanid Hydroxy KSM: Regulatory Starting Material Differentiation

The target compound is documented as a hydroxy key starting material (KSM) in the commercial synthesis of Delamanid, a designation that carries stringent regulatory requirements for characterization and purity [1]. A structurally similar analog, such as 4-(4-(4-chlorophenoxy)piperidin-1-yl)phenol, even if chemically feasible, lacks this regulatory provenance and would not be accepted by authorities like the FDA or EMA in an Abbreviated New Drug Application (ANDA) without a complete re-validation of the entire synthetic pathway [2]. The target compound is supplied with detailed characterization data compliant with regulatory guidelines, including specified purity (≥95%), which is directly usable in AMV and QC applications [1]. This pre-existing regulatory acceptance represents a direct time and cost saving of potentially $500,000 to $1,500,000 in de novo analytical method development and validation.

Key Starting Material (KSM) Regulatory Filing Good Manufacturing Practice (GMP)

Procurement-Driven Application Scenarios for 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol


Reference Standard for HPLC Impurity Method Validation

In a QC laboratory developing a stability-indicating HPLC method for Delamanid finished dosage forms, this compound serves as a critical system suitability standard. Its unique retention time, confirmed by a 0.1-minute separation from the OCF3 analog [1], is used to certify the column's resolution capability before each analytical run. The 95% purity specification from suppliers like AKSci provides a known potency that is essential for calculating relative response factors (RRFs) for unknown impurities, ensuring the method meets ICH Q2(R1) validation requirements for specificity and linearity.

Key Synthetic Intermediate for Process Chemistry Research

For process chemists investigating alternative, non-infringing synthetic routes to Delamanid or its analogs, this compound is a valuable building block. Its use as a pre-formed intermediate can shorten a synthetic sequence by 2-3 steps compared to starting from basic piperidine and phenol precursors. The quantification of this advantage is measured in a reduction of overall process mass intensity (PMI) and an increase in atom economy for the final steps, aligning with green chemistry principles [1].

Pharmaceutical Impurity for Forced Degradation Studies

To understand the degradation pathways of Delamanid, this trifluoromethyl analog is used in forced degradation (stress) studies as a potential synthetic impurity marker. Its distinct mass (337.1290 Da) and fragmentation pattern in LC-MS/MS allow pharmaceutical scientists to unambiguously distinguish it from true degradation products like DM-6705, which has been quantified with an accuracy of 92.7-102.5% at an LLOQ of 1.00 ng/mL [1]. This precise tracking is vital for establishing a drug product's impurity profile and shelf-life specifications for regulatory submission.

Quote Request

Request a Quote for 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.